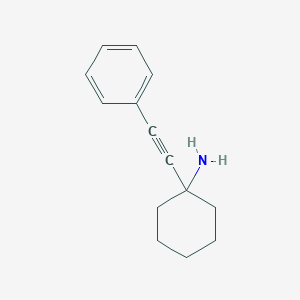

1-(2-Phenylethynyl)cyclohexanamine

Description

Contextualization within Nitrogenous Organic Compounds and Terminal Alkynes

1-(2-Phenylethynyl)cyclohexanamine is classified as a propargylamine (B41283). This class of compounds is distinguished by the presence of an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond. nih.gov The structure of this compound incorporates a cyclohexylamine (B46788) moiety, which is an aliphatic amine, and a phenylethynyl group, which features a terminal alkyne. wikipedia.org

Nitrogen-containing organic compounds are fundamental in chemistry and biology. The amine group in this compound imparts basicity and nucleophilic character to the molecule. wikipedia.org Terminal alkynes, on the other hand, are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. acs.org This functional group is known for its linear geometry and the acidity of the terminal proton, which allows for a variety of chemical transformations. The combination of these two functional groups within one molecule makes this compound a bifunctional reagent with diverse reactivity.

Rationale for Investigating this compound in Synthetic and Mechanistic Chemistry

The investigation of this compound is driven by its potential as a versatile building block in organic synthesis. mdpi.com Propargylamines are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govnih.gov The dual functionality of the amino group and the terminal alkyne allows for a range of intramolecular and intermolecular reactions, leading to the construction of complex molecular architectures. mdpi.com

From a mechanistic standpoint, this compound is an excellent substrate for studying various catalytic and non-catalytic transformations. Reactions involving the activation of the C-H bond of the terminal alkyne or the N-H bond of the amine provide insights into fundamental reaction pathways. acs.org For instance, the study of hydroamination and hydroamidation reactions of terminal alkynes helps in understanding the chemo-, regio-, and stereoselectivity of these processes. acs.orgorganic-chemistry.org

The synthesis of propargylamines like this compound is often achieved through multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine). mdpi.comnih.gov These reactions are of significant interest in green chemistry as they allow for the formation of multiple bonds in a single step, often with high atom economy. nih.gov

Overview of Key Academic Research Trajectories and Potential Non-Clinical Utility

Academic research involving structures similar to this compound is focused on several key areas. A primary trajectory is the development of novel synthetic methods that utilize the unique reactivity of the propargylamine moiety. nih.govacs.org This includes the exploration of new catalysts for enantioselective synthesis, which is crucial for the preparation of chiral molecules with specific biological activities. acs.org

Another research direction is the application of these compounds in the synthesis of complex heterocyclic systems. The terminal alkyne can undergo cyclization reactions with the amine functionality or with other externally added reagents to form a variety of ring structures. nih.gov

In terms of non-clinical utility, the phenylethynyl and cyclohexanamine motifs are found in various compounds with potential applications in materials science and medicinal chemistry. For example, the rigid rod-like structure of the phenylethynyl group can be exploited in the design of organic materials with specific electronic or photophysical properties. In medicinal chemistry, the design and synthesis of derivatives of such compounds are explored for their potential as inhibitors of specific enzymes or as ligands for receptors. While this specific compound is a subject of foundational research, related structures have been investigated for their biological activity. mdpi.comnih.gov

Below is a table summarizing the key structural features and research interests related to this compound.

| Feature | Description | Research Interest |

| Cyclohexanamine Moiety | An aliphatic primary amine attached to a cyclohexane (B81311) ring. wikipedia.org | Serves as a nucleophile and a base. Can be a scaffold for building more complex molecules. nih.gov |

| Phenylethynyl Group | A phenyl group attached to a terminal alkyne. | The terminal alkyne is a versatile functional group for C-C bond formation (e.g., Sonogashira coupling) and other additions. wikipedia.org |

| Propargylamine Core | The combined structure of the amine and adjacent alkyne. nih.govwikipedia.org | A key building block for synthesizing nitrogen-containing heterocycles and other complex organic molecules. mdpi.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

143767-98-0 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-(2-phenylethynyl)cyclohexan-1-amine |

InChI |

InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2 |

InChI Key |

ZKXQPWSHLFZUAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#CC2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Phenylethynyl Cyclohexanamine and Its Analogues

Strategic Disconnections and Retrosynthetic Analysis for the 1-(2-Phenylethynyl)cyclohexanamine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For the target molecule, this compound, a key disconnection can be made at the quaternary carbon center. This leads back to three simple and readily available starting materials: cyclohexanone (B45756), an amine (such as ammonia (B1221849) or a primary/secondary amine), and phenylacetylene (B144264). This three-component approach is the cornerstone of the multicomponent reactions discussed later.

Another strategic disconnection involves the bond between the cyclohexyl ring and the nitrogen atom, and the bond between the quaternary carbon and the phenylethynyl group. This suggests a stepwise approach where a precursor like 1-aminocyclohexanecarbonitrile (B112763) is first synthesized and then reacted with a phenylethynylating agent. However, the one-pot multicomponent approach is generally more atom- and step-economical.

Preparation of Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are cyclohexanone and phenylacetylene.

Cyclohexanone: This widely used industrial chemical is produced on a large scale, primarily for the manufacture of nylon. owlcation.com In a laboratory setting, cyclohexanone can be prepared through the oxidation of cyclohexanol. owlcation.comliu.edu Common oxidizing agents include sodium hypochlorite (B82951) in the presence of acetic acid (Chapman-Stevens oxidation) or a mixture of sodium dichromate and sulfuric acid. owlcation.comliu.eduprepchem.com The reaction with sodium hypochlorite is considered a greener alternative. liu.edu Purification is typically achieved through distillation and salting out with sodium chloride to reduce its solubility in the aqueous layer. owlcation.comliu.edu

Phenylacetylene: This terminal alkyne can be synthesized through several methods. A common laboratory preparation involves the double dehydrohalogenation of styrene (B11656) dibromide using a strong base like sodium amide in liquid ammonia or molten potassium hydroxide. orgsyn.orgorgsyn.orgsciencemadness.orgwikipedia.org Another route is the elimination of hydrogen bromide from β-bromostyrene using potassium hydroxide. orgsyn.orgwikipedia.org Phenylacetylene is a liquid at room temperature, making it easier to handle than acetylene (B1199291) gas, and it serves as a key building block in many organic syntheses, including the Sonogashira coupling. sciencemadness.orgwikipedia.org

Multicomponent Coupling Reactions for Propargylamine (B41283) Synthesis (e.g., KA² Coupling)

The direct, one-pot synthesis of quaternary propargylamines from a ketone, an amine, and an alkyne is known as the Ketone-Amine-Alkyne (KA²) coupling reaction. bohrium.comnih.govbohrium.com This reaction is a powerful tool for generating molecular complexity in a single step, aligning with the principles of green chemistry. bohrium.comresearchgate.net The KA² coupling is a variation of the more widely studied A³ coupling, which utilizes an aldehyde instead of a ketone. bohrium.comresearchgate.netnih.gov The lower reactivity of ketones compared to aldehydes makes the KA² coupling more challenging. bohrium.comnih.govresearchgate.net

The proposed mechanism for the KA² coupling involves the initial formation of a metal acetylide from the terminal alkyne and the metal catalyst. acs.org Concurrently, the ketone and amine react to form a ketiminium ion or an imine intermediate. acs.org The nucleophilic attack of the metal acetylide on this electrophilic intermediate is considered the rate-determining step and leads to the formation of the final propargylamine product. bohrium.comacs.org

Development and Optimization of Catalyst Systems

A variety of catalyst systems have been developed to facilitate the KA² coupling reaction.

Zn(II) Complexes: Zinc-based catalysts, such as zinc acetate (B1210297) and various Zn(II) hydrazone complexes, have proven to be effective for the KA² coupling. acs.orgdntb.gov.uaacs.org Zinc acetate is particularly attractive due to its low cost, low toxicity, and environmental friendliness. acs.orgacs.org Studies have shown that solvent-free (neat) conditions can significantly improve the efficiency of zinc-catalyzed KA² couplings. acs.org Zinc-aluminum mixed oxide nanocomposites have also been reported as efficient and recyclable heterogeneous catalysts for this transformation. bohrium.comresearchgate.net

Manganese Catalysis: Earth-abundant and inexpensive manganese has emerged as a viable catalyst for the KA² reaction. researchgate.net Manganese-based systems, such as those employing MnBr₂, often require higher temperatures but offer sustainable conditions for the synthesis of structurally diverse propargylamines. bohrium.comresearchgate.net Manganese catalysts have also been used in other cross-coupling reactions involving nitrogen nucleophiles. nih.govprinceton.edu

Other Metal Catalysts: Copper-based catalysts, such as CuBr and CuI supported on materials like Amberlyst A-21, have been extensively used and have shown high efficiency, often with the broadest substrate scope. bohrium.comresearchgate.netrsc.orgum.edu.mt Silver complexes have also demonstrated excellent suitability for the KA² coupling, particularly under solvent-free conditions. researchgate.net

Scope and Limitations of Ketone, Amine, Alkyne (KA²) Coupling

The KA² coupling reaction generally tolerates a wide range of substrates. bohrium.combohrium.com

| Reactant Type | Scope | Limitations |

| Ketones | Cyclic and acyclic aliphatic ketones generally show good reactivity. | Aromatic ketones are typically less reactive than their aliphatic counterparts. bohrium.com |

| Amines | A variety of primary and secondary amines, including cyclic amines like piperidine, can be used successfully. bohrium.comresearchgate.netresearchgate.net | The reaction with some amines may lead to side products, such as hydroamination of the alkyne. acs.org |

| Alkynes | A broad range of terminal alkynes, including both aromatic (e.g., phenylacetylene) and some functionalized aliphatic alkynes, are suitable coupling partners. bohrium.comacs.org | The use of certain aliphatic alkynes can sometimes be challenging. acs.org |

Solvent Effects and Green Chemistry Considerations in KA² Coupling

The KA² coupling aligns well with the principles of green chemistry due to its high atom and step economy. researchgate.netacs.org A significant advancement in this area is the development of solvent-free (neat) reaction conditions. acs.orgresearchgate.netum.edu.mt Performing the reaction without a solvent can lead to improved catalytic activity and simplifies product purification. acs.org The use of heterogeneous and recyclable catalysts, such as CuI on Amberlyst A-21 or zinc-aluminum mixed oxide nanocomposites, further enhances the green credentials of the KA² coupling by allowing for easy separation and reuse of the catalyst. bohrium.comresearchgate.netresearchgate.netum.edu.mt

Transition Metal-Catalyzed Alkyne Functionalization for Phenylethynyl Moiety Introduction (e.g., Sonogashira Coupling for related structures)

While the KA² coupling provides a direct route to the target molecule, the introduction of the phenylethynyl group can also be achieved through other transition metal-catalyzed reactions, most notably the Sonogashira coupling. nih.govwikipedia.orgorganic-chemistry.org The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orgyoutube.com

In a synthetic strategy for a related structure, one could envision a scenario where a precursor containing a cyclohexanamine moiety with a suitable leaving group (e.g., a halide or triflate) is coupled with phenylacetylene using a palladium catalyst and a copper co-catalyst. wikipedia.org

The standard Sonogashira reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base. nih.govorganic-chemistry.orgyoutube.com However, copper-free versions of the Sonogashira coupling have also been developed. nih.govorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org While not the most direct route to this compound itself, the principles of the Sonogashira coupling are fundamental to the broader field of alkyne functionalization and are relevant for the synthesis of various analogues.

Stereoselective Synthesis of Enantiopure this compound and Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is a critical aspect of its research.

A key strategy for achieving enantiopure amines is through the asymmetric aza-Michael addition. This methodology can be adapted for the synthesis of chiral this compound. A potential synthetic pathway involves the reaction of a chiral amine with cyclohex-1-ene-1-carbonitrile, which would introduce the desired stereocenter. Subsequent manipulation of the nitrile group and introduction of the phenylethynyl moiety would lead to the target compound.

Another powerful technique is the use of biocatalysts, such as engineered enzymes, which can offer high enantio- and diastereoselectivity. nih.gov While specific application to this compound is not yet widespread, the development of myoglobin-based carbene transferases for the synthesis of chiral cyclopropylphosphonates demonstrates the potential of biocatalysis for creating complex chiral molecules. nih.gov This approach could theoretically be adapted to install the chiral amine on the cyclohexyl ring with high stereocontrol.

Chiral resolution via diastereomeric salt formation is a classical yet effective method. This would involve reacting racemic this compound with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by crystallization. Subsequent liberation of the amine from the separated salts would yield the individual enantiomers.

A plausible enantioselective route is outlined below, based on established methodologies for chiral amine synthesis. mdpi.com

Table 1: Proposed Enantioselective Synthesis of (R)- and (S)-1-(2-Phenylethynyl)cyclohexanamine

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Aza-Michael Addition | Cyclohex-1-enone, (R)- or (S)-N-benzyl-N-(α-methylbenzyl)amine, n-BuLi, THF, -78 °C | Chiral β-amino ketone intermediate |

| 2 | Wittig Reaction | (Phenylethynyl)triphenylphosphonium bromide, n-BuLi, THF | Introduction of the phenylethynyl group |

| 3 | Reductive Amination | H₂, Pd/C, acidic conditions | Formation of the primary amine |

| 4 | Deprotection | H₂, Pd(OH)₂/C | Removal of benzyl (B1604629) protecting groups |

This sequence, adapted from known asymmetric synthesis strategies, would provide a viable path to the enantiopure forms of the target compound.

Novel Synthetic Routes and Sustainable Methodologies for Enhanced Research Scalability

The ability to produce this compound and a diverse library of its analogues on a larger scale is essential for comprehensive biological evaluation. nuph.edu.ua This necessitates the development of novel, efficient, and sustainable synthetic routes.

Diversity-oriented synthesis (DOS) is a powerful approach to generate a wide range of structurally diverse molecules for screening purposes. hilarispublisher.com By designing a synthetic sequence with multiple branch points, a variety of analogues of this compound can be prepared from a common intermediate. For example, starting from a functionalized cyclohexanone, different alkynyl groups could be introduced, and various modifications could be made to the amine functionality.

For scalable synthesis, multicomponent reactions are highly advantageous as they combine multiple synthetic steps into a single operation, reducing waste and improving efficiency. The Petasis reaction, a three-component reaction between an amine, a boronic acid, and an aldehyde or ketone, offers a scalable method for the synthesis of primary amines. nuph.edu.ua A potential application for the synthesis of this compound analogues could involve the reaction of cyclohexanone, an amine source, and a phenylethynylboronic acid derivative.

Sustainable chemistry principles are also increasingly important in synthetic design. hilarispublisher.com This includes the use of less hazardous reagents, minimizing solvent use, and developing catalytic processes. For instance, transition-metal catalysis and photocatalysis can offer milder reaction conditions and broader substrate scope, which are beneficial for sustainable and scalable synthesis. hilarispublisher.com

Table 2: Comparison of Synthetic Strategies for Scalability

| Strategy | Key Features | Advantages for Scalability | Potential Application to this compound |

| Diversity-Oriented Synthesis | Creation of a library of diverse compounds from a common intermediate. hilarispublisher.com | Enables rapid exploration of structure-activity relationships. | Synthesis of analogues with varied substituents on the phenyl and cyclohexyl rings. |

| Petasis Reaction | Three-component reaction for amine synthesis. nuph.edu.ua | High atom economy, reduced number of synthetic steps. nuph.edu.ua | Direct formation of the aminocyclohexane core with the phenylethynyl group introduced via a boronic acid. |

| Transition-Metal Catalysis | Use of catalytic amounts of metal complexes to promote reactions. hilarispublisher.com | Mild reaction conditions, high efficiency, and selectivity. hilarispublisher.com | Sonogashira coupling for the efficient formation of the C-C bond between the cyclohexyl ring and the phenylacetylene moiety. |

By employing these advanced synthetic methodologies, researchers can efficiently access enantiopure this compound and a wide array of its analogues, facilitating a deeper understanding of their chemical and biological properties. The development of scalable and sustainable routes is particularly crucial for advancing these compounds from initial discovery to more extensive research phases. nuph.edu.uahilarispublisher.com

Mechanistic Investigations of Chemical Transformations Involving 1 2 Phenylethynyl Cyclohexanamine

Probing Nucleophilic Reactivity of the Cyclohexanamine Functionality

The primary amine of 1-(2-phenylethynyl)cyclohexanamine is a key center of nucleophilic reactivity. Like other primary amines, the lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. atamanchemicals.comwikipedia.org This reactivity is fundamental to a variety of chemical transformations.

Acylation Reactions: The amine functionality can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). youtube.comyoutube.com The use of a non-nucleophilic base is often employed to neutralize the acid byproduct.

Alkylation Reactions: Alkylation of the amine can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the halide from the alkylating agent. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.

Schiff Base Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.

The nucleophilicity of the cyclohexanamine moiety is a cornerstone of its chemical character, enabling the construction of more complex molecular architectures. atamanchemicals.com

| Reaction Type | Electrophile | Product Type | General Mechanism |

| Acylation | Acyl chloride, Anhydride | Amide | Nucleophilic acyl substitution |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | SN2 |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) | Nucleophilic addition-elimination |

Electrophilic Additions and Cyclizations Involving the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is an electron-rich region, making it susceptible to electrophilic attack. ucalgary.calibretexts.org These reactions can lead to a variety of addition products and can also serve as a trigger for cyclization reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can proceed via a stepwise mechanism involving a cyclic halonium ion intermediate. The reaction typically yields the di-halogenated alkene, with the stereochemistry of the addition (syn or anti) depending on the reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. The mechanism involves the formation of a vinyl carbocation intermediate, which is then attacked by the halide ion.

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the phenylethynyl group can undergo hydration to form a ketone. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Cyclization Reactions: The presence of the nucleophilic amine in proximity to the electrophilic alkyne allows for intramolecular cyclization reactions. mdpi.com These can be promoted by various catalysts and can lead to the formation of nitrogen-containing heterocyclic compounds. For instance, under appropriate conditions, the amine could attack the alkyne, leading to the formation of a cyclic enamine or related structures.

| Reaction Type | Reagent | Intermediate | Product Type |

| Halogenation | X₂ (e.g., Br₂) | Cyclic halonium ion | Dihaloalkene |

| Hydrohalogenation | HX (e.g., HBr) | Vinyl carbocation | Haloalkene |

| Hydration | H₂O, H⁺, Hg²⁺ | Enol | Ketone |

| Intramolecular Cyclization | Catalyst (e.g., acid, metal) | Zwitterionic or metal-complexed species | Heterocycle |

Metal-Mediated and Organocatalytic Transformations and Their Mechanisms

Both metal-based and organic catalysts can be employed to mediate a wide array of transformations involving this compound, often with high selectivity and efficiency. acs.orgbeilstein-journals.orgrsc.org

Metal-Mediated Reactions: Transition metals such as palladium, copper, and gold are known to catalyze reactions of propargylamines. mdpi.comnih.govresearchgate.net These reactions can include:

Coupling Reactions: The terminal alkyne can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form more complex acetylenic compounds.

Cyclization/Isomerization: Metal catalysts can promote the cyclization of the aminoalkyne to form various heterocyclic scaffolds, such as quinolines or other nitrogen-containing rings. mdpi.com The mechanism often involves coordination of the metal to the alkyne, followed by nucleophilic attack of the amine.

C-H Activation: Lewis acid and organocopper catalysis can promote the direct conversion of α-amino C-H bonds to α-C-alkynyl bonds, offering a route to functionalize the cyclohexyl ring. nih.gov

Organocatalytic Transformations: Organocatalysis provides a metal-free alternative for activating the molecule. Chiral organic molecules can be used to catalyze enantioselective transformations. beilstein-journals.orgrsc.org For this compound, potential organocatalytic reactions include:

Michael Additions: The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, a reaction that can be catalyzed by chiral Brønsted or Lewis acids.

Mannich Reactions: The amine can participate in Mannich-type reactions with an aldehyde and a ketone, catalyzed by an amino acid like proline.

The choice of catalyst, whether metal-based or organic, can profoundly influence the reaction pathway and the resulting product, allowing for a high degree of control over the chemical transformation.

Rearrangement Reactions and Fragmentations of the Compound Scaffold

The scaffold of this compound is susceptible to various rearrangement and fragmentation reactions under specific conditions, leading to structurally diverse products.

Rearrangement Reactions: Propargylamine (B41283) moieties are known to undergo rearrangement reactions. acs.orgnih.gov For example, under acidic or thermal conditions, a nih.govnih.gov-sigmatropic rearrangement, analogous to the aza-Cope rearrangement, could potentially occur if the amine were first converted to an appropriate enamine or iminium ion. Oxidation of the amine to an N-oxide could also trigger novel intramolecular rearrangements. nih.gov

Fragmentation Reactions: Fragmentation of the cyclohexanamine ring can occur under certain mass spectrometric conditions or through specific chemical reactions. One potential fragmentation pathway could involve the cleavage of the C1-C2 and C1-C6 bonds of the cyclohexane (B81311) ring, initiated by the formation of a radical cation on the nitrogen atom. The fragmentation pattern would provide valuable information about the structure and bonding within the molecule. In mass spectrometry, characteristic fragments for cyclohexylamine (B46788) include ions at m/z 83.0855 and 55.0544, corresponding to the loss of NH₃ and subsequent fragmentation of the cyclohexyl ring. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetic Control: In many reactions, the product distribution is determined by the relative rates of competing reaction pathways. For instance, in electrophilic additions to the alkyne, the formation of the kinetically favored product may occur at lower temperatures, while the thermodynamically more stable product may be favored at higher temperatures. The reaction of the phenylethynyl radical with other molecules has been shown to proceed without an entrance barrier, indicating a fast initial addition. uhmreactiondynamics.orgacs.org

Thermodynamic Control: The stability of the products plays a crucial role in determining the outcome of a reaction under thermodynamic control. The formation of aromatic heterocyclic products through cyclization reactions is often thermodynamically favored due to the stability gained from aromatization. The proton affinity and gas basicity of cyclohexylamine, a related compound, have been determined, providing insight into the thermodynamic aspects of its acid-base chemistry. chemeo.com The enthalpy of formation for cyclohexylamine has also been studied, which is a key parameter in understanding the thermodynamics of its reactions. chemeo.com

| Property | Value | Units |

| Proton Affinity (PAff) | 920.5 | kJ/mol |

| Gas Basicity (BasG) | 888.5 | kJ/mol |

| Enthalpy of Formation (ΔfH°gas) | -84.1 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 45.4 | kJ/mol |

Data sourced from Cheméo for Cyclohexylamine (CAS 108-91-8) chemeo.com

Elucidation of Reaction Intermediates through Trapping and Characterization

The direct observation of short-lived reaction intermediates is often challenging. Therefore, trapping experiments are a powerful tool for elucidating reaction mechanisms. csbsju.eduslideshare.net

Trapping of Cationic Intermediates: In electrophilic additions to the phenylethynyl group, the proposed vinyl carbocation intermediate could potentially be trapped by a nucleophilic solvent or an added nucleophile, providing evidence for its existence.

Trapping of Radical Intermediates: If a reaction is suspected to proceed through a radical mechanism, radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be added to the reaction mixture. csbsju.edu The formation of a stable adduct between the intermediate and the scavenger can be detected, confirming the presence of the radical species.

Spectroscopic Characterization: In some cases, it may be possible to characterize intermediates at low temperatures using spectroscopic techniques such as NMR or IR spectroscopy. By slowing down the reaction, the concentration of the intermediate may become high enough for detection. The isolation of intermediates can be achieved by stopping the reaction after a short period or by using very mild conditions. youtube.com For instance, in the reaction of chlorobenzene (B131634) with sodamide, the benzyne (B1209423) intermediate can be trapped with furan. youtube.com Similarly, dichlorocarbene (B158193) can be trapped with an alkene to form a cyclopropane (B1198618) derivative. youtube.com

By employing these techniques, a more complete picture of the reaction mechanism can be constructed, leading to a deeper understanding of the chemical reactivity of this compound.

Advanced Spectroscopic and Analytical Techniques for Research on 1 2 Phenylethynyl Cyclohexanamine

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 1-(2-phenylethynyl)cyclohexanamine. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed to map out the intricate network of atoms and their spatial relationships within the molecule.

Multi-dimensional NMR techniques are indispensable for deciphering the complex structure of this compound by providing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexyl ring and the phenylethynyl moiety. By tracing the cross-peaks in a COSY spectrum, it is possible to establish the connectivity of the proton spin systems. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of which protons are attached to which carbon atoms in the molecule. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms or non-protonated carbons, such as linking the cyclohexyl ring to the phenylethynyl group. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is instrumental in determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenylethynyl group and the amino group on the cyclohexyl ring. nih.gov

A study on 2-(1-cyclohexenyl)ethylamine, a related compound, demonstrated the power of combining these 2D NMR techniques (COSY, HETCOR, and NOESY) for complete spectral assignment and structural elucidation. nih.gov The data obtained from these experiments are often compared with theoretical calculations to confirm the proposed structure. nih.gov

Interactive Data Table: Exemplary ¹H and ¹³C NMR Chemical Shifts for a Substituted (Phenylethynyl)benzene Moiety

While specific data for this compound is not publicly available, the following table illustrates typical chemical shifts for a related structure, 1-methoxy-2-(phenylethynyl)benzene, which can provide an indication of the expected ranges for the aromatic and ethynyl (B1212043) portions of the target molecule. rsc.org

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.53 (d, J = 6.8 Hz, 2H) |

| ¹H | 7.44–7.35 (m, 3H) |

| ¹H | 6.04 (s, 1H) |

| ¹³C | 163.2 |

| ¹³C | 144.0 |

| ¹³C | 132.2 |

| ¹³C | 130.7 |

| ¹³C | 120.0 |

| ¹³C | 116.5 |

| ¹³C | 94.1 |

Note: This data is for a related compound and serves as an illustrative example.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes. For this compound, DNMR could be employed to investigate conformational changes, such as the ring inversion of the cyclohexane (B81311) moiety. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and kinetics of these dynamic processes. This provides valuable information about the molecule's flexibility and the relative stability of its different conformations.

Advanced Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between ions with very similar nominal masses. nih.govsemanticscholar.org For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion with the calculated exact mass. rsc.org Fourier transform instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, are often used for these ultra-high-resolution measurements. nih.govsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). nih.gov This technique is invaluable for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.gov By analyzing the fragmentation pathways of the protonated or deprotonated this compound, researchers can deduce the connectivity of its constituent parts. This method is also highly effective for analyzing complex mixtures, as it allows for the selective analysis of a target compound even in the presence of other components. nih.gov

Interactive Data Table: Hypothetical HRMS and MS/MS Data for this compound

The following table presents hypothetical data that would be expected from HRMS and MS/MS analysis of this compound (Molecular Formula: C₁₄H₁₇N).

| Analysis Type | Ion | Calculated m/z | Observed m/z | Key Fragment Ions (MS/MS) |

| HRMS (ESI+) | [M+H]⁺ | 200.1434 | 200.1431 | N/A |

| MS/MS (ESI+) | [M+H]⁺ | 200.1434 | 200.1431 | m/z 183.1171 ([M+H-NH₃]⁺) |

| MS/MS (ESI+) | [M+H]⁺ | 200.1434 | 200.1431 | m/z 115.0542 ([C₉H₇]⁺) |

| MS/MS (ESI+) | [M+H]⁺ | 200.1434 | 200.1431 | m/z 98.1277 ([C₆H₁₂N]⁺) |

Note: This is hypothetical data generated for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific bonds. For this compound, FT-IR would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and the C≡C stretching of the alkyne. thermofisher.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jocpr.com It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton. The C≡C triple bond in the phenylethynyl group would likely produce a strong and characteristic signal in the Raman spectrum. jocpr.com

Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, which is useful for confirming the presence of key functional groups and can also be used to monitor the progress of reactions involving the synthesis or modification of this compound. spectroscopyonline.comthermofisher.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

This table outlines the expected characteristic vibrational frequencies for the key functional groups in this compound based on typical ranges for these groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Stretch | 3300-3500 | FT-IR |

| Aromatic (C-H) | Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic (C-H) | Stretch | 2850-2960 | FT-IR, Raman |

| Alkyne (C≡C) | Stretch | 2100-2260 | FT-IR, Raman |

| Aromatic (C=C) | Stretch | 1450-1600 | FT-IR, Raman |

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. youtube.com This technique involves directing X-rays at a single crystal of a compound. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a detailed model of the electron density, from which the precise positions of atoms within the crystal lattice can be determined. youtube.com

While a crystal structure for this compound itself is not publicly available, the study of its derivatives or co-crystals can provide invaluable insights into its solid-state conformation. The formation of derivatives, by reacting the amine with other chemical entities, can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.

Below is a representative table of crystallographic data that would be obtained from such a study, based on the published data for the aforementioned cyclohexanamine derivative. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₃₀N₂ |

| Crystal System | Tetragonal |

| Space Group | P4̅2₁m |

| a (Å) | 8.6755(3) |

| c (Å) | 11.1611(4) |

| Volume (ų) | 840.03(7) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 200 |

| R-factor (%) | 4.88 |

This interactive table showcases typical crystallographic data obtained for a derivative of cyclohexanamine, illustrating the type of information that would be sought for this compound.

The generation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is another strategy to facilitate the crystallographic study of this compound. The selection of a suitable co-former can promote crystallization and yield crystals of sufficient quality for diffraction experiments. The resulting structure would reveal the non-covalent interactions, such as hydrogen bonding, that dictate the packing of the molecules in the solid state.

Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Isomer Separation

Chromatographic techniques are indispensable tools in the analysis of this compound, enabling the separation, identification, and quantification of the compound and its potential impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically developed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The compound of interest and any impurities are separated based on their differential partitioning between the two phases. A diode-array detector (DAD) or a UV-Vis detector can be used for detection and quantification. researchgate.net

A significant application of HPLC in the study of this compound is the separation of its enantiomers. Since the molecule contains a chiral center, it can exist as a pair of enantiomers. The separation of these stereoisomers is crucial as they may exhibit different biological activities. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of amines. yakhak.orgresearchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal separation. yakhak.org

The following table provides a hypothetical example of HPLC conditions for the analysis of this compound.

| Parameter | Purity Assessment (Reversed-Phase) | Isomer Separation (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (gradient) | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) at a specific wavelength | UV Detector at a specific wavelength |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

This interactive table illustrates typical HPLC parameters for both purity assessment and chiral separation of a compound like this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, often after a derivatization step. vt.eduresearchgate.net Derivatization, for instance by acylation or silylation, can increase the volatility and thermal stability of the amine, as well as improve its chromatographic properties. researchgate.net

GC coupled with a mass spectrometer (GC-MS) is particularly useful for the identification of impurities and for reaction monitoring. nih.gov The mass spectrometer provides structural information on the separated components, allowing for their unambiguous identification. For purity assessment, a flame ionization detector (FID) can be used due to its high sensitivity and wide linear range. vt.edu

A general GC method for the analysis of a derivatized amine is outlined in the table below.

| Parameter | GC-MS Analysis (after derivatization) |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatizing Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This interactive table presents a representative GC method that could be employed for the analysis of derivatized this compound.

Through the combined application of these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring its structural integrity, purity, and stereochemical composition for further research and development.

Derivatization and Structure Reactivity Relationship Srr Studies of 1 2 Phenylethynyl Cyclohexanamine Analogues

Synthesis of Structural Analogues with Modified Cyclohexane (B81311) Ring Substitutions

Modifications to the cyclohexane ring of 1-(2-phenylethynyl)cyclohexanamine can introduce conformational constraints and new functional groups, significantly impacting the molecule's reactivity. Synthetic strategies often focus on the functionalization of C-H bonds or begin with pre-functionalized cyclohexane precursors.

One advanced approach involves the selective C-H bond functionalization of unprotected alicyclic amines. springernature.com This strategy can be adapted to introduce substituents at various positions on the cyclohexane ring without the need for protecting the amine group, which simplifies the synthetic sequence. springernature.com For instance, deprotonation of the amine followed by reaction with a sacrificial ketone oxidant can generate a cyclic imine. This intermediate can then be deprotonated to form an endocyclic 1-azaallyl anion, which selectively reacts with electrophiles at the C-terminus to yield β-functionalized cyclic imines. springernature.com

Alternative methods begin with substituted cyclohexanones or cyclohexene (B86901) oxides. For example, the reaction of cyclohexanones with amines can lead to N-functionalized aminophenols through a dehydrogenative process, demonstrating a method to introduce both hydroxyl and amino functionalities onto an aromatic ring derived from a cyclohexane precursor. nih.gov Similarly, the ring-opening of cyclohexene oxide with amines is a well-established method for producing 2-aminocyclohexanol (B3021766) derivatives, which can then be further modified. researchgate.net Diastereomeric products can be separated and subsequently N-alkylated to yield specific stereoisomers. researchgate.net

The synthesis of cyclohexane-angularly-fused triquinanes, though structurally more complex, showcases powerful cyclization strategies like the Pauson-Khand reaction and Danheiser annulation that could be conceptually applied to build highly substituted cyclohexane frameworks. nih.gov

Table 1: Synthetic Strategies for Cyclohexane Ring Modification

| Strategy | Precursor | Key Intermediate/Reaction | Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization | Unprotected Alicyclic Amine | Endocyclic 1-azaallyl anion | Introduction of substituents at various ring positions | springernature.com |

| Dehydrogenative Aromatization | Cyclohexanone (B45756) | TEMPO-mediated oxidation | N-functionalized 2-aminophenols | nih.gov |

| Ring-Opening | Cyclohexene Oxide | Nucleophilic attack by amine | 2-Aminocyclohexanol derivatives | researchgate.net |

Synthesis of Analogues with Substituted Phenylethynyl Moieties

Introducing substituents onto the phenyl ring of the phenylethynyl group allows for the systematic modulation of the electronic properties of the alkyne moiety. The Sonogashira cross-coupling reaction is a cornerstone of this approach, enabling the efficient formation of the carbon-carbon bond between an aryl halide and a terminal alkyne.

For the synthesis of analogues of this compound, this would typically involve coupling a substituted iodobenzene (B50100) or bromobenzene (B47551) with a protected form of 1-ethynylcyclohexanamine. A double Sonogashira reaction of 1,4-diiodobenzene (B128391) with an appropriate alkyne, for instance, has been used to generate diyne products, showcasing the reliability of this method for creating phenylethynyl structures. beilstein-journals.org

Multicomponent reactions also offer an efficient pathway. A one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide has been shown to produce various functionalized products. rsc.org By analogy, a substituted phenylacetylene (B144264) could be used as a starting material to build complex molecules containing a substituted phenylethynyl group. Furthermore, procedures developed for the synthesis of phenylethynyl beilstein-journals.orgmdpi.comnih.govmethyltriazines demonstrate that various substituents (e.g., methyl, chloro, bromo) can be readily incorporated into the phenylethynyl moiety to study their impact on biological activity. nih.gov

Table 2: Methods for Synthesizing Analogues with Substituted Phenylethynyl Groups

| Method | Reactants | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Substituted Aryl Halide, Terminal Alkyne | Palladium-copper catalysis | Synthesis of paracyclophanes and diyne products | beilstein-journals.org |

| Multicomponent Reaction | 2-(Phenylethynyl)benzaldehyde, Amine, Phosphine (B1218219) Oxide | One-pot synthesis, catalyst-dependent selectivity | Synthesis of phosphinoyl functionalized isoquinolines | rsc.org |

Synthesis of Analogues with Modified Amine Functionalities

The primary amine of this compound is a versatile handle for derivatization, allowing for the synthesis of secondary and tertiary amines, amides, and other nitrogen-containing functional groups. These modifications can profoundly influence the basicity, nucleophilicity, and steric environment of the nitrogen atom.

Standard synthetic transformations such as reductive amination, N-alkylation, and acylation are commonly employed. For example, a general procedure for preparing substituted phenyl and benzyl (B1604629) nitrofuranyl amides involves nucleophilic aromatic substitution followed by nitro reduction and acylation, a sequence that can be adapted to modify the amine of the target compound. nih.gov

The synthesis of chiral tertiary dibenzylamines has been described using a pathway that involves an asymmetric Aza-Michael addition followed by hydrolysis and Barton decarboxylation. mdpi.com This methodology is noted to be applicable to a wide range of tertiary amines. mdpi.com Multicomponent reactions also provide a direct route to modified amine functionalities. The reaction between 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine oxide can yield N-(2-(phenylethynyl)benzyl)amine derivatives without the need for a catalyst, demonstrating a straightforward approach to N-benzylation. rsc.org

Table 3: Derivatization of the Amine Functionality | Reaction Type | Reagents | Product Type | Reference | | --- | --- | --- | --- | | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | General textbook method | | | N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | nih.gov | | Acylation | Acid Chloride/Anhydride, Base | Amide | nih.gov | | Aza-Michael Addition | α,β-Unsaturated Ester | β-Amino Ester (precursor to chiral amines) | mdpi.com | | Multicomponent Reaction | Aldehyde, Phosphine Oxide | N-Substituted Benzylamine | rsc.org |

Systematic Investigation of Substituent Effects on Chemical Reactivity and Selectivity

Catalyst screening plays a crucial role in controlling selectivity. In the multicomponent synthesis of isoquinoline (B145761) derivatives from 2-(phenylethynyl)benzaldehyde, the choice of catalyst dictates the final product. rsc.org For instance, zirconium(IV) chloride promotes the formation of a dihydro-isoquinolin-1-ylphosphine oxide, while silver acetate (B1210297) selectively yields a 2H-isoindol-1-ylphosphine oxide. rsc.org The uncatalyzed reaction stops at the N-benzylamine stage. rsc.org This highlights how external reagents can exploit subtle substituent-induced differences to steer a reaction toward a specific outcome.

The introduction of substituents can also alter the course of a reaction entirely. In the synthesis of nitrofuranyl amides, para-substituted isomers consistently showed different activity compared to meta-substituted ones, demonstrating a strong structure-activity relationship dictated by substituent position. nih.gov

Mapping of Steric and Electronic Influences on Reaction Pathways and Outcomes

The chemical behavior of this compound analogues is governed by a delicate interplay of steric and electronic factors. Steric hindrance, arising from bulky substituents, can restrict access to a reactive center, prevent coplanarity in conjugated systems, or favor the formation of one stereoisomer over another. Electronic effects, transmitted via inductive or resonance pathways, alter the electron density at various points in the molecule, influencing its nucleophilicity, electrophilicity, and the stability of reaction intermediates and transition states.

Studies on substituted benzamides have shown that an ortho-methoxy group can influence the conformation of an adjacent amide through steric hindrance, preventing coplanarity with the benzene (B151609) ring and altering the molecule's properties. nih.gov Similarly, the introduction of substituents ortho to the point of attachment on the phenylethynyl ring or on the cyclohexane ring adjacent to the amine in this compound analogues would be expected to exert significant steric control over reaction pathways.

Exploration of 1 2 Phenylethynyl Cyclohexanamine in Advanced Chemical Research Applications Non Biological/non Clinical

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structure of 1-(2-Phenylethynyl)cyclohexanamine, featuring both a primary amine and a terminal alkyne, positions it as a highly adaptable scaffold in organic synthesis. The primary amine on the cyclohexane (B81311) ring serves as a classical nucleophile and a site for a wide array of chemical transformations. It can readily undergo N-alkylation, N-acylation, and reductive amination, or be converted into other functional groups such as amides, sulfonamides, and imines. These reactions are fundamental for building molecular complexity.

The phenylethynyl group, on the other hand, offers a different set of synthetic possibilities characteristic of alkynes. It can participate in:

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen cycloadditions, respectively, to form complex cyclic and heterocyclic systems.

Metal-Catalyzed Cross-Coupling: Reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings allow for the extension of the π-conjugated system by forming new carbon-carbon bonds.

Hydration and other additions: The triple bond can be hydrated to form ketones or undergo various addition reactions to introduce new functionalities.

The dual reactivity allows for orthogonal chemical strategies, where one functional group can be selectively reacted while the other remains protected or inert, to be reacted in a subsequent step. This capability is highly valuable in the multi-step synthesis of intricate molecular architectures. For instance, similar strategies involving cascade reactions, such as intramolecular Prins/Friedel-Crafts cyclizations, have been used to create medicinally relevant scaffolds like 4-aryltetralin-2-ols from related vinyl-substituted phenyl aldehydes beilstein-journals.org. The strategic combination of amine and alkyne reactivity makes this compound a potent intermediate for accessing diverse and highly functionalized molecules.

Application as a Ligand Precursor in Catalysis Research

The amine and alkyne functionalities in this compound make it an excellent candidate for development as a ligand precursor for transition metal catalysis. The primary amine can be functionalized to create a variety of chelating ligand types, while the phenylethynyl group can also participate in metal coordination.

For example, the amine can be reacted with chlorodiphenylphosphine (B86185) to introduce a phosphine (B1218219) donor, creating a P,N-type ligand. Such hybrid ligands are of great interest in catalysis because they combine a hard donor (N) with a soft donor (P), which can stabilize different metal oxidation states and promote unique reactivity. Research on related structures, such as cycloiminophosphanes derived from cyclohexanone (B45756), has demonstrated their effectiveness as 1,3-P,N ligands in ruthenium-catalyzed nitrile hydration and transfer hydrogenation reactions nih.gov. These ligands exhibit hemilability, where one donor arm can reversibly dissociate, opening up a coordination site on the metal for substrate binding—a key feature in many catalytic cycles nih.gov.

Furthermore, the phenylethynyl moiety itself can coordinate to a metal center in a η²-fashion or participate in oxidative coupling reactions. The combination of a robust N-donor and a π-system offers the potential for creating bidentate or even tridentate ligands, depending on the specific synthetic modifications. The development of such ligands from readily accessible precursors is a central theme in homogeneous catalysis, aiming to create catalysts with improved activity, selectivity, and stability. The modular nature of this compound allows for systematic tuning of both steric and electronic properties of the resulting ligands.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies from smaller molecular components. This compound possesses the key functional groups required for participation in such self-assembly processes.

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom's lone pair allows it to act as a hydrogen bond acceptor. This enables the formation of well-defined intermolecular networks.

π-π Stacking: The phenyl ring of the phenylethynyl group is an aromatic system capable of engaging in π-π stacking interactions. These interactions are a major driving force in the self-assembly of aromatic molecules, leading to the formation of columnar or layered structures.

The interplay between these forces can guide the molecule to form ordered supramolecular structures. Research on the self-assembly of phenylalanine derivatives, which also contain phenyl and amine groups, shows they can form highly ordered nanotubes, hydrogels, and amyloid-like fibers driven by a combination of hydrogen bonding and π-π stacking nih.govnih.gov. Similarly, studies on N-substituted phenothiazine (B1677639) derivatives highlight how π-π stacking interactions are crucial for their self-assembly phenomena mdpi.com. By analogy, this compound is expected to self-assemble into well-defined architectures, potentially forming fibers, sheets, or porous frameworks, making it a candidate for the bottom-up fabrication of novel nanomaterials.

Potential in Materials Science Research (e.g., Precursors for Polymers, Optoelectronic Materials, Semiconductors)

The unique electronic and structural characteristics of this compound make it a promising precursor for advanced materials. Both the amine and the phenylethynyl groups can be exploited in polymerization reactions.

For example, the primary amine allows the molecule to act as a monomer in the synthesis of polyamides, polyimides, or polyureas through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively. Research has shown that cyclohexylamine (B46788) can be polymerized with disulfide transfer reagents to yield polymers like poly-[N,N-(cyclohexylamine)disulfide] researchgate.net.

The phenylethynyl group is a well-established component in materials for optoelectronics. Polymers incorporating phenylethynyl units often exhibit π-conjugation along the polymer backbone, leading to semiconducting and light-emitting properties. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of stable and tunable polycyclic aromatic compounds is a key goal in this field chemrxiv.org. The presence of the cyclohexanamine group can improve the solubility and processability of such polymers, which is often a major challenge.

The combination of these two functionalities in a single monomer could lead to novel multifunctional polymers where the properties can be finely tuned by modifying either the polymer backbone or the pendant amine groups.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |

| Polyamide | Diacyl Chloride | Amide | High thermal stability, mechanical strength |

| Poly(phenylene ethynylene) | Diiodo-arene | C-C (via Sonogashira coupling) | Conjugated, fluorescent, semiconducting |

| Polyurea | Diisocyanate | Urea | Hydrogen-bonded networks, elastomeric |

| Polydisulfide | Sulfur dichloride (S₂Cl₂) | N-S-S-N | Redox-active, novel electronic properties |

Exploration in Chemical Sensing Technologies (Excluding Biological Sensors)

This compound is a prime candidate for the development of fluorescent chemical sensors. The phenylethynyl moiety is a known fluorophore, and its fluorescence can be sensitive to the local chemical environment. The adjacent amine group can act as a recognition site or receptor for specific analytes, particularly metal cations.

The operating principle for such a sensor would likely be based on Photoinduced Electron Transfer (PET). In the free molecule, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the nearby phenylethynyl fluorophore. Upon binding of an analyte, such as a metal ion (e.g., Al³⁺, Fe³⁺), to the amine, the lone pair becomes engaged in the coordinate bond. This inhibits the PET process, "turning on" the fluorescence and providing a detectable signal.

This "turn-on" sensing mechanism is highly desirable as it produces a signal against a dark background, enhancing sensitivity. Similar designs using amine or imine-based recognition sites linked to a fluorophore have been successfully employed to create selective sensors for various metal ions. For instance, an oligothiophene-phenylamine Schiff base was developed as a dual-functional "turn-on" sensor for Al³⁺ and Fe³⁺ with low detection limits nih.gov. The modularity of this compound would allow for the synthesis of a library of related sensors to target a wide range of analytes with high selectivity.

Table 2: Potential Sensing Applications

| Analyte | Sensing Mechanism | Expected Response | Relevant Research Analogy |

| Metal Cations (e.g., Al³⁺, Fe³⁺, Zn²⁺) | Chelation with amine inhibits PET | Fluorescence "turn-on" | Oligothiophene-phenylamine sensor for Al³⁺/Fe³⁺ nih.gov |

| Protons (pH sensing) | Protonation of the amine inhibits PET | Fluorescence "turn-on" at low pH | General principle of PET sensors selectscience.net |

| Electron-deficient molecules | Charge-transfer complex formation | Fluorescence quenching | Not directly cited, based on general principles |

Challenges and Future Directions in the Research of 1 2 Phenylethynyl Cyclohexanamine

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of amines and their derivatives is a focal point of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. rsc.orgrsc.orgbenthamdirect.com Traditional methods for amine synthesis often involve harsh conditions, stoichiometric reagents, and significant waste production. rsc.org For a molecule like 1-(2-Phenylethynyl)cyclohexanamine, future research would prioritize the development of sustainable synthetic routes.

Key areas for development include:

Catalytic Hydrogenation: Exploring the use of earth-abundant metal catalysts for the reductive amination of a corresponding ketone precursor. This approach aligns with green chemistry principles by utilizing catalytic processes and potentially renewable hydrogen sources.

Biocatalysis: Employing enzymes, such as transaminases, could offer a highly selective and environmentally benign route to the amine. acs.org Biocatalytic methods operate under mild conditions (aqueous media, ambient temperature, and pressure) and can often provide high enantioselectivity, which is crucial for pharmaceutical applications. acs.org

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce solvent usage, and often leads to cleaner reactions with higher yields compared to conventional heating methods. mdpi.com Its application to the synthesis of this compound could represent a significant step towards a more sustainable process.

Solvent-Free and Aqueous Reactions: Designing synthetic pathways that operate in water or without a solvent altogether are highly desirable. mdpi.com For instance, developing a one-pot reaction in an aqueous medium would drastically reduce the environmental footprint of the synthesis.

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of these potential synthetic pathways, enabling researchers to make informed, environmentally conscious decisions. rsc.orgrsc.org

Discovery of Unprecedented Reactivity Patterns and Transformations

The unique structure of this compound, containing both a primary amine and a terminal alkyne, suggests a wide range of potential chemical transformations. The phenylethynyl group is a versatile functional handle, while the amine group can participate in a multitude of reactions.

Future research could focus on:

Multicomponent Reactions (MCRs): The aldehyde-alkyne-amine (A³) coupling is a powerful atom-economical reaction that could be adapted. acs.orgmdpi.com Investigating novel MCRs involving this compound could lead to the rapid assembly of complex molecular scaffolds with potential biological activity. rsc.org

Cyclization Reactions: The proximity of the amine and alkyne functionalities could be exploited for intramolecular cyclization reactions to form novel heterocyclic systems. These heterocycles are prominent motifs in pharmaceuticals and natural products. nih.govspringerprofessional.de

C-H Activation: Titanium-catalyzed intermolecular hydroaminoalkylation of the alkyne moiety with other amines could lead to functionalized allylic amines, which are valuable synthetic intermediates. nih.gov

Click Chemistry: The terminal alkyne is a perfect candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the straightforward conjugation of this molecule to other molecular entities.

The phenylethynyl radical and its cation are known to be highly reactive intermediates, and studying their formation and subsequent reactions under specific conditions could unveil novel chemical pathways. bohrium.comresearchgate.net

Harnessing Chirality for Enantioselective Transformations

Chiral amines are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its biological activity. nih.gov this compound possesses a stereocenter at the C1 position of the cyclohexane (B81311) ring, making the development of enantioselective synthetic methods a key challenge.

Future research directions include:

Asymmetric Hydrogenation: The use of chiral catalysts, particularly those based on transition metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands, could enable the enantioselective hydrogenation of a precursor imine or enamine. nih.gov

Chiral Phase-Transfer Catalysis: Asymmetric synthesis of chiral α-tertiary propargyl amines has been achieved using chiral ammonium (B1175870) salt catalysts, a strategy that could be adapted for this compound. bohrium.com

Enzyme-Catalyzed Kinetic Resolution: Biocatalytic methods can be employed to selectively resolve a racemic mixture of the amine, providing access to a single enantiomer.

Chiral Ligand Synthesis: The enantiomerically pure amine itself could serve as a chiral ligand in asymmetric catalysis, opening up further avenues of research.

The enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established field, and applying these methodologies to the synthesis of this compound could yield optically active propargylamines with high enantiomeric excess. nih.gov

Integration into Flow Chemistry Systems for Efficient Synthesis and Process Intensification

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and the potential for automation and scalability. springerprofessional.depharmasalmanac.comresearchgate.net Integrating the synthesis of this compound into a continuous flow system is a logical step towards process intensification. pharmafeatures.comcetjournal.itnumberanalytics.com

Key opportunities in this area are:

Telescoped Synthesis: Developing a multi-step flow process where intermediates are generated and consumed in a continuous sequence without isolation can significantly streamline the synthesis. nih.gov This is particularly relevant for hazardous intermediates, enhancing process safety.

High-Throughput Optimization: Flow reactors allow for rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions.

Safe Handling of Hazardous Reactions: Reactions that are highly exothermic or involve toxic reagents can be performed more safely in the small, controlled environment of a flow reactor. pharmasalmanac.com

Scale-Up and Manufacturing: A well-developed flow process can be more easily scaled up for industrial production compared to batch processes, reducing costs and improving reproducibility. pharmasalmanac.compharmafeatures.com The synthesis of active pharmaceutical ingredients (APIs) is increasingly benefiting from such intensified processes. pharmafeatures.comcetjournal.it

Theoretical Advancements for Predictive Modeling of Compound Behavior and Catalytic Activity

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. nih.gov For this compound, these methods can provide profound insights into its properties and reactivity, guiding experimental work.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule, its spectroscopic properties (NMR, IR), and the thermodynamics and kinetics of potential reactions. nih.govnih.gov This can help in understanding reactivity patterns and designing new transformations.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and elucidate complex reaction mechanisms. researchgate.net

Predictive Catalysis: By modeling the interaction of the molecule with different catalysts, it may be possible to predict which catalysts will be most effective for a given transformation and to design new, more efficient catalysts. nih.gov

Modeling Bioactivity: Computational methods can be used to screen for potential biological targets by modeling the docking of this compound into the active sites of proteins. wustl.edu

Information-theoretic quantities derived from DFT can offer novel ways to quantify and predict the reactivity of the aromatic phenylethynyl group. nih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it a promising candidate for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and chemical biology.

Potential interdisciplinary applications include:

Medicinal Chemistry: The cyclohexylamine (B46788) moiety is a common feature in many bioactive molecules. The introduction of the phenylethynyl group could lead to novel pharmacological properties. The molecule could serve as a building block for the synthesis of libraries of compounds for drug discovery. acs.org

Materials Science: The phenylethynyl group is known to participate in polymerization reactions, suggesting that this compound could be used as a monomer or reactive additive in the development of novel polymers and resins with interesting thermal and mechanical properties. techbriefs.com The functionalized amine group could also be used to tune the properties of these materials.

Supramolecular Chemistry: The aromatic ring and the alkyne can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, making the molecule an interesting building block for the construction of self-assembling systems and functionalized cycloparaphenylenes. rsc.org

Chemical Biology: By attaching a fluorescent tag or a biotin (B1667282) label via the alkyne or amine group, this compound could be developed into a chemical probe to study biological processes.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Phenylethynyl)cyclohexanamine with high purity?

Methodological Answer:

- Sonogashira Coupling: React cyclohexanamine with a phenylacetylene derivative (e.g., iodobenzene or bromophenylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in a triethylamine or DMF solvent system. Optimize reaction temperature (80–100°C) and duration (12–24 hours) to maximize yield .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1: Comparison of Synthetic Conditions

| Precursor | Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanamine + Br-C≡C-Ph | Pd(PPh₃)₂Cl₂/CuI | DMF | 68 | 92 | |

| Cyclohexanamine + I-C≡C-Ph | Pd(OAc)₂/PPh₃ | Toluene | 75 | 95 |

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (400 MHz, CDCl₃) to identify proton environments (e.g., cyclohexane protons at δ 1.2–2.1 ppm, ethynyl protons at δ 3.1–3.3 ppm). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm for C≡C) .

- Mass Spectrometry (MS): High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ at m/z 226.1462 (C₁₄H₁₆N⁺) .

- X-ray Crystallography: If crystalline, determine bond lengths (C≡C: ~1.20 Å) and dihedral angles to confirm spatial conformation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Studies: Perform IC₅₀ assays across concentrations (1 nM–100 µM) to establish activity thresholds. For example, test inhibition of γ-secretase (linked to Alzheimer’s pathology) using FRET-based assays .

- Orthogonal Assays: Validate receptor binding (e.g., μ-opioid receptors via competitive displacement assays with [³H]-DAMGO) and compare with functional assays (e.g., cAMP accumulation in HEK293 cells) .

- Purity Validation: Use batch-specific certificates of analysis (CoA) and orthogonal chromatography (GC-MS, LC-MS) to exclude impurities as confounding factors .

Table 2: Biological Activity Comparison

| Derivative | Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Fluorexetamine (analog) | NMDA Receptor | Electrophysiology | 120 | |

| Phosphoramide mustard | DNA Damage | Comet Assay | 850 |

Q. How can computational modeling predict the neuropharmacological potential of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to NMDA receptors (PDB: 5FXM). Focus on interactions with the GluN1 subunit’s glycine-binding site .

- QSAR Modeling: Train a neural network using datasets of cyclohexanamine derivatives (e.g., IC₅₀ values, logP) to predict bioavailability and blood-brain barrier penetration .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What are the challenges in optimizing the stereochemistry of this compound for CNS applications?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy .

- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) to control cyclohexane ring conformation .

- In Vivo Testing: Compare pharmacokinetics (AUC, Cₘₐₓ) of enantiomers in rodent models to identify therapeutically relevant isomers .

Featured Recommendations